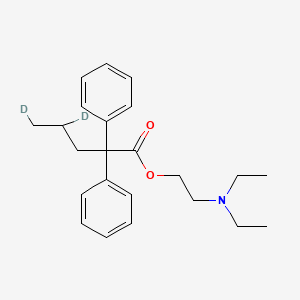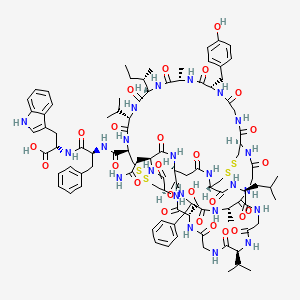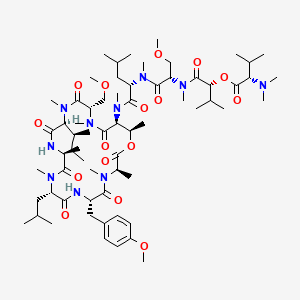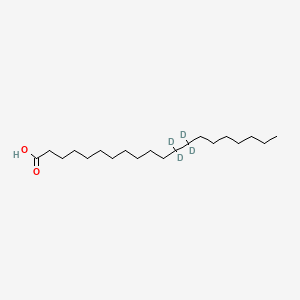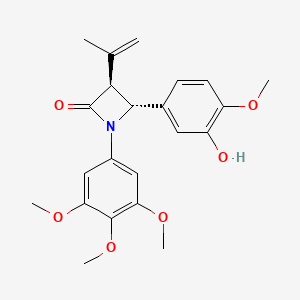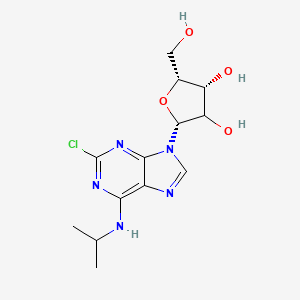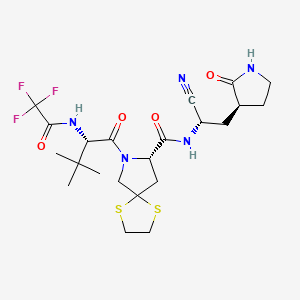
SARS-CoV-2-IN-41
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2-IN-41 is a compound that has garnered significant attention in the scientific community due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a class of inhibitors designed to target specific proteins involved in the replication and proliferation of the virus, thereby offering a promising avenue for the development of antiviral treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-41 typically involves a multi-step process that includes the formation of key intermediates through various organic reactions. Common synthetic routes may involve:
Formation of the Core Structure: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the core aromatic structure.
Functional Group Modifications:
Final Assembly: The final step often involves the coupling of the core structure with specific side chains or functional groups to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger batch sizes. This process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2-IN-41 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens (chlorine, bromine), alkyl halides, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce new alkyl or aryl groups.
Scientific Research Applications
SARS-CoV-2-IN-41 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication and its effects on cellular processes.
Medicine: Explored as a potential antiviral agent for the treatment of COVID-19 and other viral infections.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
Mechanism of Action
SARS-CoV-2-IN-41 exerts its effects by targeting specific proteins involved in the replication of SARS-CoV-2. The compound binds to the active site of the viral protease, inhibiting its activity and preventing the cleavage of viral polyproteins. This disruption of the viral life cycle ultimately inhibits viral replication and reduces the viral load in infected individuals.
Comparison with Similar Compounds
Similar Compounds
Remdesivir: Another antiviral compound that targets the viral RNA-dependent RNA polymerase.
Favipiravir: An antiviral agent that induces mutagenesis in the viral genome.
Molnupiravir: A nucleoside analog that inhibits viral replication by causing lethal mutagenesis.
Uniqueness
SARS-CoV-2-IN-41 is unique in its specific targeting of the viral protease, which is a critical enzyme for the maturation and replication of the virus. This specificity may offer advantages in terms of efficacy and reduced potential for off-target effects compared to other antiviral agents.
Properties
Molecular Formula |
C22H30F3N5O4S2 |
|---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
(8S)-N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-7-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxamide |
InChI |
InChI=1S/C22H30F3N5O4S2/c1-20(2,3)15(29-19(34)22(23,24)25)18(33)30-11-21(35-6-7-36-21)9-14(30)17(32)28-13(10-26)8-12-4-5-27-16(12)31/h12-15H,4-9,11H2,1-3H3,(H,27,31)(H,28,32)(H,29,34)/t12-,13-,14-,15+/m0/s1 |
InChI Key |
LQBRGTAIBBFUJJ-ZQDZILKHSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1CC2(C[C@H]1C(=O)N[C@@H](C[C@@H]3CCNC3=O)C#N)SCCS2)NC(=O)C(F)(F)F |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CC2(CC1C(=O)NC(CC3CCNC3=O)C#N)SCCS2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


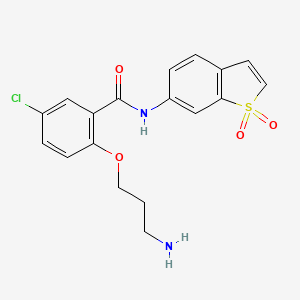
![(2R,4R,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15139569.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139573.png)
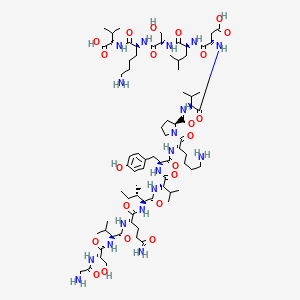
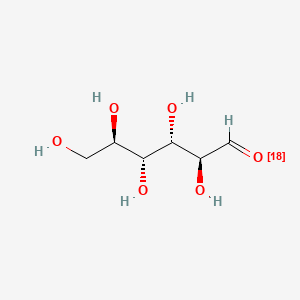
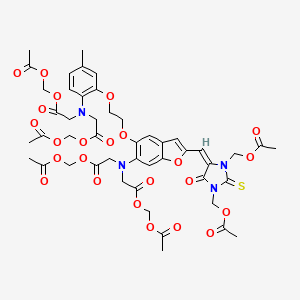
![4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B15139591.png)
